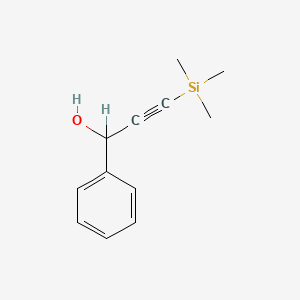

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol

Description

Significance of Propargyl Alcohols and Organosilanes in Synthetic Chemistry

The utility of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is best understood by first appreciating the importance of its constituent chemical classes: propargyl alcohols and organosilanes.

Propargyl Alcohols: This class of compounds is characterized by the presence of a hydroxyl group adjacent to a carbon-carbon triple bond. This dual functionality makes them exceptionally versatile precursors in organic synthesis. chemicalbook.com The alkyne moiety can participate in a wide array of transformations, including cycloaddition reactions, coupling reactions, and hydration, while the alcohol group can be involved in substitutions, eliminations, or serve as a directing group. nih.gov Propargyl alcohols are fundamental building blocks for synthesizing a diverse range of compounds, such as pharmaceuticals, natural products, and advanced materials. chemicalbook.comorganic-chemistry.org Their ability to undergo reactions under mild conditions often aligns with the principles of green chemistry, minimizing waste and the need for harsh reagents. chemicalbook.com

Organosilanes: As compounds containing carbon-silicon bonds, organosilanes play a crucial role in modern synthetic chemistry. The silicon-carbon bond provides unique stability and reactivity. researchgate.net Organosilanes are frequently used as protecting groups for terminal alkynes, due to their chemical stability and the ease with which they can be selectively removed. researchgate.net Beyond their protective role, they function as versatile reagents and intermediates in a variety of chemical reactions. Their relatively low toxicity and ease of handling make them advantageous alternatives to certain organometallic reagents. researchgate.net In industrial applications, organosilanes are also used to modify material surfaces, acting as adhesion promoters, water repellents, and coating additives. mdpi.comtcichemicals.com

The combination of these two functionalities in one molecule, as seen in this compound, provides chemists with a powerful tool for constructing intricate molecular architectures.

Overview of this compound as a Versatile Synthon

This compound is a specialized propargyl alcohol that serves as a versatile synthon—an idealized fragment used in retrosynthetic analysis to plan complex syntheses. Its structure is primed for a variety of chemical transformations, making it a valuable intermediate for creating more complex target molecules. The phenyl group provides steric bulk and electronic effects that can influence reaction selectivity, while the trimethylsilyl (B98337) group offers control over the reactivity of the alkyne.

Below are the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 89530-34-7 |

| Molecular Formula | C₁₂H₁₆OSi |

| Molecular Weight | 204.34 g/mol |

| Density | 0.9610 g/mL at 25 °C |

| Refractive Index | n20/D 1.5193 |

| Appearance | Colorless to light yellow liquid |

This data is compiled from multiple sources.

The synthetic utility of this compound stems from the reactivity of its functional groups. It is a key precursor for several important classes of reactions:

Cycloaddition Reactions: As an alkyne, it is a prime candidate for cycloaddition reactions. For instance, in a [2+2+1] cycloaddition like the Pauson-Khand reaction, it can react with an alkene and a source of carbon monoxide to form substituted cyclopentenones. The bulky trimethylsilyl and phenyl groups can impart a high degree of regioselectivity in such reactions.

Synthesis of Heterocycles: Propargyl alcohols are widely used in the synthesis of heterocyclic compounds like furans and pyrroles. Gold- or copper-catalyzed reactions can facilitate intramolecular cyclization or intermolecular reactions with other substrates to form these important five-membered rings. The specific substitution pattern of this compound makes it a precursor for highly substituted, functionalized heterocycles.

Propargylic Substitution Reactions: The hydroxyl group can be activated and displaced by a variety of nucleophiles. In reactions like the Nicholas reaction, the alkyne is complexed with dicobalt octacarbonyl, which stabilizes a resulting propargylic carbocation and allows for substitution reactions under mild conditions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds at the benzylic position.

Desilylation and Further Functionalization: The trimethylsilyl group can be selectively removed, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or under basic conditions, to reveal a terminal alkyne. This deprotected alkyne can then undergo a host of other reactions, such as Sonogashira coupling, click chemistry, or conversion to other functional groups, further demonstrating the compound's role as a versatile and multi-faceted building block.

Through these and other transformations, this compound provides a reliable and controllable route to a wide range of complex molecular structures essential in medicinal chemistry and materials science.

Structure

3D Structure

Propriétés

IUPAC Name |

1-phenyl-3-trimethylsilylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OSi/c1-14(2,3)10-9-12(13)11-7-5-4-6-8-11/h4-8,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTDALNDYLDVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375147 | |

| Record name | 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89530-34-7 | |

| Record name | 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenyl 3 Trimethylsilyl 2 Propyn 1 Ol

Direct Synthesis Strategies

Direct synthesis strategies focus on the formation of the core structure of 1-phenyl-3-(trimethylsilyl)-2-propyn-1-ol in a single, primary bond-forming step. These methods are often favored for their efficiency and atom economy.

The most prominent direct method for synthesizing this compound is the nucleophilic addition of a metalated trimethylsilylacetylene (B32187) to benzaldehyde (B42025). This reaction, a specific type of ethynylation, involves the formation of a new carbon-carbon bond between the alkyne's terminal carbon and the carbonyl carbon of the aldehyde. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne proton, preventing its abstraction and allowing for selective deprotonation at the other terminal end if a different starting alkyne were used. In this case, it constitutes a key part of the final molecule.

The process typically begins with the deprotonation of trimethylsilylacetylene using a strong base, which generates a highly nucleophilic acetylide anion. This anion then attacks the electrophilic carbonyl carbon of benzaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final propargyl alcohol product. asianpubs.org

The success of the alkynylation strategy is critically dependent on the choice of base. Strong organometallic bases are required to generate the acetylide nucleophile from the relatively weakly acidic trimethylsilylacetylene. n-Butyllithium (n-BuLi) is commonly employed for this purpose, reacting with the terminal alkyne to form the corresponding lithium acetylide. asianpubs.org This step is typically performed at low temperatures, such as -78°C, in an inert aprotic solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. asianpubs.orgnih.gov The resulting lithium salt is a potent nucleophile that readily adds to the carbonyl group of benzaldehyde. asianpubs.org

Table 1: Representative Direct Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

| Benzaldehyde | Trimethylsilylacetylene | n-Butyl lithium | THF | -78°C | This compound |

Multistep Synthetic Routes and Precursor Utilization in this compound Preparation

While direct addition is common, multistep routes offer flexibility and can utilize different starting materials. In some synthetic schemes, this compound serves not as the final target but as a key intermediate precursor to other molecules. For instance, a synthesis may involve the initial preparation of this compound, which is then subjected to desilylation using a base like potassium hydroxide (B78521) in methanol (B129727) to yield 1-phenylprop-2-yn-1-ol. asianpubs.org This latter compound can then be used in subsequent coupling reactions. asianpubs.org

This highlights the dual role of the target compound: it is both a synthetic target and a stable, protected precursor for the terminal 1-phenylprop-2-yn-1-ol. The trimethylsilyl group acts as a removable protecting group that can be cleaved under specific conditions to reveal a terminal alkyne for further functionalization.

An alternative multistep approach involves preparing a silylated alcohol precursor first. For example, a general strategy involves the silylation of a terminal alkynyl alcohol, such as the reaction of 3-butyn-1-ol (B147353) with chlorotrimethylsilane (B32843) in the presence of a Grignard reagent like ethylmagnesium bromide, to produce 4-(trimethylsilyl)-3-butyn-1-ol. orgsyn.org A similar strategy could be envisioned where 1-phenylprop-2-yn-1-ol is first synthesized and then silylated to afford the final product.

Asymmetric Synthesis Approaches for Chiral Analogs of this compound

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. Consequently, the molecule can exist as a racemic mixture of two enantiomers. Asymmetric synthesis aims to produce one enantiomer in excess, yielding an optically active product, which is crucial for applications in stereospecific synthesis and medicinal chemistry.

The enantioselective preparation of chiral propargyl alcohols is a well-developed field in organic synthesis. These methods can be directly applied to the synthesis of chiral this compound. The general strategy involves the addition of a metal acetylide to an aldehyde in the presence of a chiral catalyst or ligand. nih.gov

One of the most successful approaches involves the use of organozinc reagents. In this method, the alkyne is reacted with a dialkylzinc compound, such as diethylzinc (B1219324) (Et2Zn), to form a zinc acetylide. The subsequent addition to the aldehyde is catalyzed by a chiral amino alcohol or a chiral diol. nih.gov Ligands derived from BINOL (1,1'-bi-2-naphthol) have shown high enantioselectivity in the zinc-mediated alkynylation of various aromatic aldehydes. nih.gov Similarly, chiral oxazaborolidine catalysts, as developed by Corey, can effectively mediate the enantioselective addition of alkynylboron compounds to aldehydes. nih.gov These methods provide a powerful means to access enantioenriched propargylic alcohols with high levels of stereocontrol.

Table 2: Common Chiral Ligands/Catalysts for Asymmetric Alkynylation of Aldehydes

| Catalyst/Ligand System | Metal Reagent | Typical Aldehyde Substrate | Potential Application |

| (R)-BINOL | Diethylzinc (Et2Zn) | Aromatic Aldehydes | Synthesis of chiral this compound |

| (-)-N-Methylephedrine | Diethylzinc (Et2Zn) | Aromatic Aldehydes | Synthesis of chiral this compound |

| Chiral Oxazaborolidine | Alkynylborane | Aromatic Aldehydes | Synthesis of chiral this compound |

Reactivity Profiles and Chemical Transformations of 1 Phenyl 3 Trimethylsilyl 2 Propyn 1 Ol

Transformations Involving the Trimethylsilyl (B98337) Group in 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol

The trimethylsilyl (TMS) group, a cornerstone of organosilicon chemistry, plays a pivotal role in modulating the reactivity of the propargylic system in this compound. Its ability to be selectively removed or to serve as a temporary protecting group is of significant synthetic utility.

Desilylation Reactions: Mechanisms and Synthetic Utility

The cleavage of the carbon-silicon bond in this compound, known as desilylation, is a synthetically important transformation that unmasks the terminal alkyne functionality. This reaction can be initiated by fluoride (B91410) ions or under basic conditions.

One documented method for the desilylation of this compound involves the use of potassium hydroxide (B78521) in methanol (B129727). kyoto-u.ac.jp This process effectively removes the trimethylsilyl group to yield 1-phenylprop-2-yn-1-ol. kyoto-u.ac.jp The mechanism of this base-mediated desilylation is thought to proceed via nucleophilic attack of a hydroxide or methoxide (B1231860) ion at the silicon atom, leading to the formation of a pentacoordinate silicon intermediate which then fragments to release the terminal alkyne.

The synthetic utility of this desilylation is significant as it provides access to a terminal propargyl alcohol, which can then participate in a variety of subsequent reactions, such as Sonogashira coupling. For instance, the resulting 1-phenylprop-2-yn-1-ol can be coupled with aryl halides to form more complex propargylic structures. kyoto-u.ac.jp

Below is a table summarizing a typical desilylation reaction of this compound.

| Reactant | Reagent | Solvent | Product |

| This compound | KOH | Methanol | 1-Phenylprop-2-yn-1-ol |

The Trimethylsilyl Group as a Transient Protecting Group in Propargylic Systems

In multi-step organic syntheses, the trimethylsilyl group can be employed as a transient protecting group for the terminal alkyne. This strategy is particularly useful when other parts of the molecule need to undergo reactions that are incompatible with the acidic proton of a terminal alkyne.

The synthesis of this compound itself exemplifies the use of a silylated alkyne as a starting material. The reaction of benzaldehyde (B42025) with the lithium salt of trimethylsilylacetylene (B32187), generated by treating trimethylsilylacetylene with n-butyllithium, affords the target compound. kyoto-u.ac.jp In this sequence, the trimethylsilyl group ensures that the alkynyllithium adds to the aldehyde without undergoing side reactions.

Once the desired transformation is complete, the trimethylsilyl group can be selectively removed, as described in the previous section, to reveal the terminal alkyne for further functionalization. This "protect-react-deprotect" sequence highlights the role of the trimethylsilyl group as a transient protecting group.

Reactions at the Alkyne Moiety of this compound

The carbon-carbon triple bond in this compound is a site of rich reactivity, susceptible to both electrophilic and nucleophilic attack, as well as participation in cycloaddition and silylation reactions.

Electrophilic and Nucleophilic Additions to the Propargyl Silyl (B83357) Alkyne

The electron-rich nature of the alkyne's π-system allows for electrophilic addition reactions. While specific examples with this compound are not extensively documented, analogous silylalkynes are known to react with electrophiles such as halogens and strong acids. The presence of the silyl group can influence the regioselectivity of these additions.

Nucleophilic additions to the alkyne are also a key feature of its reactivity. The desilylated derivative, 1-phenylprop-2-yn-1-ol, can undergo tandem nucleophilic substitution-cycloisomerisation reactions, for example, with allyltrimethylsilane. whiterose.ac.uk While this reaction is on the desilylated compound, it illustrates the potential for the alkyne moiety to participate in complex transformations following the removal of the silyl group.

Cycloaddition Chemistry of the Alkynyl Moiety

The alkynyl group in propargyl alcohols can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, leading to the formation of various heterocyclic systems. While specific studies on this compound are limited, the reactivity of the parent compound, 1-phenylprop-2-yn-1-ol, provides insight into this area. For example, propargyl alcohols can undergo cycloaddition with azides to form triazoles or with nitrile oxides to generate isoxazoles. The presence of the bulky trimethylsilyl group in this compound would be expected to influence the regioselectivity and reaction rates of such cycloadditions.

Hydrosilylation and Carbosilylation Reactions of this compound Derivatives

Hydrosilylation, the addition of a silicon-hydride bond across the triple bond, of propargylic alcohols is a powerful method for the synthesis of vinylsilanes. Platinum catalysts are often employed for this transformation, typically leading to the formation of the E-vinyl silane (B1218182) with the silyl group at the β-position relative to the alcohol. rsc.orgrsc.org While data for this compound is not specifically tabulated in major studies, the general reactivity of tertiary propargylic alcohols in hydrosilylation suggests that it would be a viable substrate. rsc.org

The table below shows representative examples of the hydrosilylation of tertiary propargylic alcohols, which serves as a model for the expected reactivity of this compound.

| Substrate (Tertiary Propargylic Alcohol) | Silane | Catalyst | Product (β-(E)-vinyl silane) Yield (%) |

| 1,1-Diphenylprop-2-yn-1-ol | PhMe₂SiH | PtCl₂/XPhos | 94 |

| 1-Ethynylcyclohexan-1-ol | PhMe₂SiH | PtCl₂/XPhos | 93 |

Carbosilylation involves the simultaneous addition of a silicon group and a carbon-based fragment across the alkyne. Regioselective anti-silyllithiation of propargylic alcohols, followed by reaction with an electrophile, represents a form of carbosilylation. For instance, 3-phenyl-2-propyn-1-ol (B127171) can undergo anti-silyllithiation with silyllithium reagents, and the resulting intermediate can be trapped with various electrophiles. kyoto-u.ac.jpresearchgate.net This methodology allows for the stereoselective synthesis of highly substituted β-silyl allylic alcohols. kyoto-u.ac.jpresearchgate.net

Transformations at the Propargylic Alcohol Functionality of this compound

The propargylic alcohol moiety in this compound is a versatile functional group that can undergo a variety of chemical transformations. These reactions can be broadly categorized into the functionalization and derivatization of the hydroxyl group and rearrangement reactions that alter the carbon skeleton.

Functionalization and Derivatization of the Hydroxyl Group

The hydroxyl group of this compound can be readily transformed into other functional groups, such as ethers and esters, or can be oxidized to a ketone. These derivatizations are crucial for modifying the compound's properties and for its application in further synthetic steps.

Etherification and Esterification:

Standard procedures for the etherification and esterification of alcohols can be applied to this compound. For instance, etherification can be achieved by deprotonating the alcohol with a strong base, such as sodium hydride, followed by reaction with an alkyl halide (e.g., methyl iodide) to form the corresponding methyl ether.

Esterification can be carried out using various methods. A common approach involves the reaction of the alcohol with an acyl chloride, like acetyl chloride, typically in the presence of a base such as pyridine (B92270) to neutralize the hydrochloric acid byproduct. researchgate.net Alternatively, reaction with a carboxylic anhydride (B1165640) (e.g., acetic anhydride) or a carboxylic acid under acidic catalysis or with activating agents can also yield the desired ester. These reactions are generally efficient and allow for the introduction of a wide range of ester functionalities.

Oxidation:

The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 1-phenyl-3-(trimethylsilyl)prop-2-yn-1-one. nih.gov This transformation can be accomplished using a variety of common oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) are effective for this purpose. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Table 1: Examples of Functionalization Reactions of the Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Etherification | 1. NaH 2. CH₃I | Methyl ether |

| Esterification | Acetyl chloride, Pyridine | Acetate ester |

| Oxidation | PCC or Swern oxidation | Propynone |

Rearrangement Reactions: Meyer-Schuster and Other Propargyl Alcohol Transpositions

Propargyl alcohols are known to undergo characteristic rearrangement reactions, most notably the Meyer-Schuster rearrangement. This acid-catalyzed reaction transforms secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org

For an internal propargyl alcohol like this compound, the expected product of a Meyer-Schuster rearrangement would be an α,β-unsaturated ketone. The reaction mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate. Tautomerization of this allene then yields the final α,β-unsaturated carbonyl compound. wikipedia.org The presence of the bulky trimethylsilyl group on the alkyne may influence the rate and outcome of the rearrangement.

While the traditional Meyer-Schuster rearrangement is conducted under strong acid conditions, milder methods using transition metal-based and Lewis acid catalysts have been developed. wikipedia.org Gold catalysts, in particular, have shown excellent reactivity for promoting the Meyer-Schuster rearrangement under mild conditions. doi.org A computational study on the gold(I)-catalyzed Meyer-Schuster rearrangement of the closely related 1-phenyl-2-propyn-1-ol (B147433) has provided insights into the reaction mechanism, suggesting the formation of a gold-oxetene intermediate. rsc.org

In the case of tertiary propargylic alcohols, a competing rearrangement known as the Rupe rearrangement can occur, leading to the formation of α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.org However, since this compound is a secondary alcohol, the Meyer-Schuster rearrangement is the more probable pathway.

Transition Metal-Catalyzed Reactivity of this compound

The carbon-carbon triple bond in this compound, in conjunction with the adjacent alcohol functionality, provides a rich platform for a variety of transition metal-catalyzed transformations. These reactions, facilitated by metals such as palladium, gold, ruthenium, and cobalt, enable the construction of complex molecular architectures.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira)

The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While this compound is not a terminal alkyne, it can serve as a precursor for such reactions. The trimethylsilyl (TMS) group can be selectively removed under mild basic conditions (e.g., using potassium carbonate in methanol) or with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) to generate the corresponding terminal alkyne, 1-phenyl-2-propyn-1-ol. nih.gov

This deprotected terminal alkyne can then participate in a subsequent Sonogashira coupling with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This two-step, one-pot procedure allows for the synthesis of a wide range of disubstituted alkynes. The reaction conditions for the Sonogashira coupling are generally mild, and a variety of palladium catalysts and ligands can be employed.

Table 2: Two-Step Sonogashira Coupling Protocol

| Step | Description | Typical Reagents |

|---|---|---|

| 1 | Desilylation | K₂CO₃/MeOH or TBAF |

| 2 | Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) co-catalyst, Base |

Gold-Catalyzed Transformations and Related Carbocyclizations

Gold catalysts are particularly effective in activating the alkyne functionality of propargyl alcohols for various transformations. doi.org For this compound, gold catalysis can facilitate intramolecular cyclization reactions, leading to the formation of carbocyclic and heterocyclic systems.

Research on the related compound, 1-phenylprop-2-yn-1-ol, has demonstrated that gold catalysts can promote sequential C-alkylation/cyclization, C-alkylation/hydration, and O-alkylation/hydration reactions with 1,3-dicarbonyl compounds. doi.org The specific outcome of these reactions is dependent on the choice of the gold catalytic system, the nature of the 1,3-dicarbonyl substrate, and the reaction conditions. doi.org It is anticipated that this compound would exhibit similar reactivity, with the trimethylsilyl group potentially influencing the regioselectivity and steric course of the reactions.

Gold(I)-catalyzed intramolecular cyclizations of 3-alkyne-1,2-diols are known to produce substituted furans in excellent yields under mild conditions. organic-chemistry.org This suggests that if this compound were part of a diol system, a similar gold-catalyzed cyclization could be a viable route to furan (B31954) derivatives. The general mechanism involves the gold catalyst enhancing the electrophilicity of the alkyne, which facilitates a 5-endo cyclization. organic-chemistry.org

Ruthenium and Cobalt-Mediated Processes

Ruthenium and cobalt complexes also catalyze a range of transformations involving propargyl alcohols.

Ruthenium-Catalyzed Reactions:

Thiolate-bridged diruthenium complexes have been shown to catalyze the propargylic substitution of propargyl alcohols with various heteroatom-centered nucleophiles, including alcohols, amines, and amides. nih.gov This reaction is believed to proceed through a ruthenium-allenylidene intermediate. nih.gov Applying this methodology to this compound would allow for the direct substitution of the hydroxyl group with a range of nucleophiles under catalytic conditions.

Furthermore, ruthenium cyclopentadienone complexes are effective catalysts for various cascade conversions of 1-alkenylpropargyl alcohols with different nucleophiles. uni-halle.denih.gov These reactions are initiated by the activation of the alkyne unit by the ruthenium(II) species. uni-halle.de

Cobalt-Mediated Processes:

The Nicholas reaction is a well-established method that utilizes the dicobalt hexacarbonyl complex of a propargyl alcohol to stabilize a propargylic cation. uwindsor.ca This stabilization allows for the reaction of the stabilized cation with a wide array of nucleophiles under mild conditions. nih.gov this compound can be complexed with dicobalt octacarbonyl, and subsequent treatment with a Lewis acid would generate the stabilized propargylic cation. This intermediate can then be trapped by various nucleophiles. The cobalt cluster can be removed oxidatively to regenerate the alkyne. Intramolecular versions of the Nicholas reaction are also powerful tools for the synthesis of cyclic compounds. nih.gov

Table 3: Overview of Transition Metal-Catalyzed Reactions

| Metal Catalyst | Reaction Type | Potential Product(s) |

|---|---|---|

| Palladium | Sonogashira Coupling (after desilylation) | Disubstituted alkynes |

| Gold | Cyclizations, Meyer-Schuster Rearrangement | Furans, α,β-unsaturated ketones |

| Ruthenium | Propargylic Substitution, Cascade Reactions | Substituted alkynes, cyclic compounds |

| Cobalt | Nicholas Reaction | Substituted alkynes, cyclic compounds |

Mechanistic Insights and Computational Studies on 1 Phenyl 3 Trimethylsilyl 2 Propyn 1 Ol Reactivity

Elucidation of Reaction Mechanisms for Key Transformations

The primary transformations of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol and related propargylic alcohols involve reactions of the alkyne and the hydroxyl group. Key among these are silyllithiation and acid-catalyzed rearrangements, or transpositions.

Silyllithiation: The addition of silyllithium reagents across the carbon-carbon triple bond of propargylic alcohols is a powerful method for the synthesis of highly functionalized vinylsilanes. The mechanism of this reaction is believed to proceed through the initial deprotonation of the hydroxyl group to form a lithium alkoxide. This alkoxide then acts as a directing group, coordinating to the lithium cation of the silyllithium reagent. This intramolecular coordination facilitates the delivery of the silyl (B83357) group to one of the acetylenic carbons.

The reaction proceeds via an anti-addition pathway, where the silyl group and the lithium atom add to opposite faces of the alkyne. This stereochemical outcome is dictated by the formation of a five-membered cyclic intermediate, which ensures a specific geometry for the addition. The resulting vinyllithium (B1195746) species is then quenched with an electrophile, leading to the final product with a defined stereochemistry.

Transposition Reactions (Meyer-Schuster Rearrangement): Propargylic alcohols, including silylated derivatives, can undergo acid-catalyzed transposition reactions to form α,β-unsaturated carbonyl compounds. The most common of these is the Meyer-Schuster rearrangement. The mechanism involves the protonation of the hydroxyl group, followed by its departure as a water molecule to generate a resonance-stabilized carbocation. The presence of the phenyl group at the propargylic position significantly stabilizes this carbocation. The trimethylsilyl (B98337) group on the alkyne also plays a crucial role in influencing the stability of intermediates and the reaction pathway. Subsequently, a 1,3-shift of the hydroxyl group (as water) and tautomerization of the resulting allenol intermediate leads to the formation of the α,β-unsaturated ketone or aldehyde. For this compound, this rearrangement would be expected to yield a β-silylated enone.

Application of Density Functional Theory (DFT) in Reaction Analysis of Silyllithiation and Transpositions

Density Functional Theory (DFT) calculations have been instrumental in providing a detailed understanding of the reaction pathways and transition states for reactions involving propargylic alcohols.

Silyllithiation: To elucidate the regio- and stereoselectivity of silyllithiation, DFT calculations have been performed on model systems, such as the reaction of 3-phenyl-2-propyn-1-ol (B127171) with trimethylsilyllithium. chemrxiv.orgchemrxiv.org These studies have shown that the formation of the lithium alkoxide is the initial and energetically favorable step. The calculations support a mechanism involving a five-membered cyclic transition state where the lithium alkoxide directs the silyllithium reagent.

The computational models reveal two possible pathways for the addition of the silyl group: one leading to the proximal adduct (silyl group at the carbon closer to the hydroxyl group) and the other to the distal adduct. The calculations consistently show that the transition state leading to the proximal adduct is significantly lower in energy. This regioselectivity is attributed to the stabilizing coordination of the lithium cation between the alkoxide oxygen and the acetylenic pi-system. The anti-addition is also confirmed by the computed geometries of the transition states and intermediates.

| Parameter | Proximal Addition | Distal Addition |

| Relative Energy of Transition State | Lower | Higher |

| Key Intermediate | 5-membered cyclic lithium alkoxide | Less stable alternative |

| Predicted Major Product | β-Silyl allylic alcohol | Not observed |

Transpositions: While specific DFT studies on the Meyer-Schuster rearrangement of this compound are not extensively documented in the literature, the principles derived from computational studies of similar rearrangements can be applied. DFT calculations on acid-catalyzed rearrangements of propargylic alcohols would focus on the energetics of carbocation formation and the subsequent rearrangement pathways. The calculations would likely confirm the significant stabilizing effect of the phenyl group on the propargylic carbocation. Furthermore, the electronic effect of the trimethylsilyl group, a known β-carbocation stabilizer through hyperconjugation, would be a key factor in determining the activation barriers and the regiochemical outcome of any subsequent nucleophilic attack or rearrangement.

Investigation of Stereochemical and Regiochemical Control in this compound Reactions

The stereochemical and regiochemical outcomes of reactions involving this compound are intricately controlled by the interplay of its functional groups.

Silyllithiation: As established through experimental and computational studies, the silyllithiation of propargylic alcohols exhibits high levels of regio- and stereocontrol. chemrxiv.orgchemrxiv.org

Regiocontrol: The hydroxyl group, after deprotonation, acts as a powerful directing group. The formation of the five-membered cyclic intermediate ensures that the silyl group adds to the carbon atom proximal to the carbinol center. This results in the exclusive formation of the β-silylated allylic alcohol.

Stereocontrol: The reaction proceeds via a concerted anti-addition mechanism. This means that the silyl group and the lithium (which is subsequently replaced by an electrophile, often a proton) add to opposite faces of the alkyne. This results in the formation of the (Z)-isomer of the resulting allylic alcohol with high stereoselectivity.

The following table summarizes the controlling factors in the silyllithiation of propargylic alcohols:

| Control Element | Mechanism | Outcome |

| Regioselectivity | Intramolecular delivery of silyllithium directed by the lithium alkoxide. | Exclusive formation of the β-silyl adduct. |

| Stereoselectivity | Concerted anti-addition via a cyclic transition state. | Predominant formation of the (Z)-alkene. |

Transposition Reactions: In the Meyer-Schuster rearrangement, the regiochemistry of the resulting α,β-unsaturated carbonyl compound is determined by the substitution pattern of the propargylic alcohol. For a tertiary alcohol like this compound, the rearrangement typically leads to an α,β-unsaturated ketone. The stereochemistry of the newly formed double bond is also a critical aspect. The reaction often favors the formation of the more thermodynamically stable (E)-isomer of the enone. The presence of the bulky trimethylsilyl group would likely play a significant role in influencing the stereochemical outcome, potentially enhancing the selectivity for one isomer due to steric hindrance in the transition state.

Advanced Synthetic Utility and Applications of 1 Phenyl 3 Trimethylsilyl 2 Propyn 1 Ol

Construction of Complex Molecular Architectures and Scaffolds

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol serves as a valuable starting material for the synthesis of a variety of complex molecular frameworks, including heterocyclic systems, allenes, and conjugated structures.

Propargylic alcohols are key precursors for the synthesis of various heterocyclic compounds. The reactivity of the triple bond and the hydroxyl group in this compound allows for its participation in several cyclization strategies to form heterocycles like oxazolines and isoxazoles.

One notable application is in the synthesis of substituted oxazolines. For instance, the reaction of a similar propargyl alcohol derivative, (Z)-2-en-4-yn-1-ol, with trichloroacetonitrile (B146778) in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) leads to the formation of 4-allenyloxazolines through a propargyl/allenyl isomerization cascade. nih.gov A specific example leading to a structurally related oxazoline (B21484) is the synthesis of 4-(1-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-yl)-5-(p-tolyl)-2-(trichloromethyl)-4,5-dihydrooxazole, which was obtained in an 82% yield. nih.gov

The synthesis of isoxazoles, another important class of heterocycles, can also be achieved from propargylic alcohols. General methods involve the reaction of propargylic alcohols with reagents like N-iodosuccinimide (NIS) and hydroxylamine (B1172632) derivatives. This likely proceeds through an electrophile-intercepted Meyer-Schuster rearrangement to form an α-iodo enone in situ, which then undergoes cyclocondensation. While a specific example with this compound is not detailed in the provided search results, the general reactivity pattern of propargylic alcohols suggests its suitability in such transformations. The 1,3-dipolar cycloaddition of nitrile oxides to the alkyne functionality is another common route to isoxazoles. wikipedia.orgmdpi.comnih.govorganic-chemistry.orgresearchgate.netnih.gov

| Heterocycle | General Synthetic Strategy | Reagents/Catalysts | Potential Product from this compound |

|---|---|---|---|

| Oxazoline | Reaction with a nitrile followed by isomerization | Trichloroacetonitrile, DBU | 4-(1-Phenyl-3-(trimethylsilyl)prop-1,2-dien-1-yl)-2-(trichloromethyl)-dihydrooxazole derivative |

| Isoxazole | Cyclocondensation via in situ α-iodo enone | N-Iodosuccinimide (NIS), Hydroxylamine derivative | 5-Phenyl-3-(trimethylsilyl)isoxazole derivative |

| Isoxazole | 1,3-Dipolar cycloaddition | Nitrile Oxide | 3-Aryl-5-(phenyl(hydroxy)methyl)-4-(trimethylsilyl)isoxazole |

The conversion of propargylic alcohols into allenes is a fundamental transformation in organic synthesis, and this compound is a suitable precursor for such reactions. The synthesis of allenes from propargylic alcohols can be achieved through various methods, most notably via SN2' reactions involving organocuprates or through palladium-catalyzed cross-coupling reactions. iupac.orgmasterorganicchemistry.com

In the organocuprate approach, the hydroxyl group of the propargylic alcohol is typically converted into a better leaving group, such as a mesylate or phosphate. Subsequent reaction with a Gilman reagent (a lithium diorganocuprate) proceeds via an anti-SN2' displacement to yield the corresponding allene (B1206475). iupac.orgmasterorganicchemistry.comrsc.orgyoutube.com The stereochemistry of the starting propargylic alcohol can be transferred to the axial chirality of the allene product.

Palladium-catalyzed cross-coupling reactions also provide a powerful route to allenes from propargylic derivatives. For example, the coupling of propargylic carbonates or phosphates with alkenyl trifluoroborates, catalyzed by a palladium(0) complex, can yield enantioenriched allenes.

| Reaction Type | Typical Reagents and Conditions | Product Type |

|---|

| Organocuprate SN2' Displacement | 1. Mesylation/Tosylation of the alcohol 2. R₂CuLi (Gilman reagent) | Trisubstituted Allene | | Palladium-Catalyzed Cross-Coupling | Propargylic carbonate/phosphate, Alkenyl trifluoroborate, Pd(0) catalyst, Base | Ene-Allene | | Meyer-Schuster Rearrangement | Acid catalyst (e.g., PTSA) | α,β-Unsaturated Ketone |

The trimethylsilyl-protected alkyne functionality of this compound makes it an excellent building block for the construction of conjugated systems and polyynes. The trimethylsilyl (B98337) group can be selectively removed under mild basic or fluoride-mediated conditions to reveal a terminal alkyne. This terminal alkyne can then undergo a variety of coupling reactions to extend the π-system.

Key reactions for the synthesis of polyynes include the Glaser-Hay coupling and the Sonogashira coupling. The Glaser-Hay coupling involves the oxidative homocoupling of terminal alkynes using a copper(I) catalyst and an oxidant like oxygen. wikipedia.orgorganic-chemistry.orgrsc.org This method would lead to a symmetrical 1,3-diyne derived from 1-Phenyl-3-ethynyl-2-propyn-1-ol.

The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a versatile method for creating unsymmetrical conjugated systems. wikipedia.orglibretexts.orgbeilstein-journals.orgorganic-chemistry.org Following desilylation, 1-Phenyl-3-ethynyl-2-propyn-1-ol could be coupled with various aryl or vinyl halides to produce a wide range of enynes and arylethynes. These products can serve as monomers for polymerization or as components of larger conjugated molecules. Furthermore, dehydration of the propargylic alcohol can lead to the formation of enediyne systems, which are of interest for their biological activity.

| Coupling Reaction | General Description | Potential Application |

|---|---|---|

| Glaser-Hay Coupling | Copper-catalyzed oxidative homocoupling of terminal alkynes. wikipedia.orgorganic-chemistry.orgrsc.org | Synthesis of symmetrical 1,3-diynes and polyynes. |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of terminal alkynes with aryl/vinyl halides. wikipedia.orglibretexts.orgbeilstein-journals.orgorganic-chemistry.org | Synthesis of unsymmetrical enynes, arylethynes, and conjugated polymers. |

| Dehydration | Acid-catalyzed elimination of water. | Formation of enediyne systems. |

Role as a Precursor in Target-Oriented Synthesis

While this compound possesses the structural features of a versatile synthetic intermediate, a review of the available literature did not yield specific examples of its application as a key precursor in the total synthesis of complex natural products or targeted pharmaceutical agents. Its potential, however, can be inferred from the known reactivity of propargylic alcohols and silyl-protected alkynes in synthetic chemistry.

Contribution to the Development of New Organosilicon Reagents

The development of novel organosilicon reagents is an active area of research due to their unique reactivity and applications in organic synthesis. Based on the conducted literature review, there are no specific instances of this compound being utilized as a foundational scaffold for the development of new classes of organosilicon reagents. The primary utility of the trimethylsilyl group in this molecule is as a protecting group for the terminal alkyne, which is a common strategy in multi-step synthesis.

Emerging Research Directions and Future Perspectives for 1 Phenyl 3 Trimethylsilyl 2 Propyn 1 Ol

Innovations in Sustainable Synthesis of Propargyl Silyl (B83357) Alcohols

The future synthesis of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is geared towards environmentally benign processes that minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of innovation include the development of novel catalytic systems, the use of alternative energy sources, and the adoption of greener reaction media.

Recent advancements have highlighted the potential of earth-abundant metal catalysts, such as those based on copper and iron, as sustainable alternatives to precious metal catalysts in alkyne transformations. For instance, copper-catalyzed A3 coupling (aldehyde-alkyne-amine) reactions provide a direct and atom-economical route to propargyl amines, a class of compounds structurally related to propargyl alcohols. The principles of these catalytic systems could be adapted for the synthesis of propargyl silyl alcohols.

Alternative energy sources are also being explored to drive the synthesis of these compounds more efficiently. Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields in various organic transformations, including the synthesis of silylated compounds and the protection of alcohols. mdpi.com Photocatalysis, which harnesses visible light to drive chemical reactions, offers another green avenue. Photoredox catalysis, for example, can be used for the propargylation of aldehydes, providing a mild and efficient method for the formation of the carbon-carbon bond in propargyl alcohols. whiterose.ac.uk

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is a rapidly growing field in green synthesis. Ball milling techniques have been successfully employed for various organic reactions, often in the absence of solvents, leading to a significant reduction in waste. acs.org The application of mechanochemistry to the synthesis of propargyl silyl alcohols could offer a solvent-free and energy-efficient alternative to traditional methods.

The choice of solvent plays a crucial role in the sustainability of a chemical process. The exploration of greener solvents, such as ionic liquids or supercritical fluids, can lead to more environmentally friendly synthetic routes. unt.edu Furthermore, performing reactions under solvent-free conditions, where possible, is an ideal approach to minimize environmental impact.

| Sustainable Synthesis Approach | Potential Advantages | Relevant Research Findings |

| Earth-Abundant Metal Catalysis | Reduced cost, lower toxicity, and increased availability compared to precious metals. | Copper and iron catalysts have shown high efficiency in related alkyne coupling reactions. researchgate.net |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, and enhanced energy efficiency. | Microwave irradiation has been successfully used for O-silylation and other related organic transformations. mdpi.comresearchgate.net |

| Photocatalysis | Use of a renewable energy source (light), mild reaction conditions. | Photoredox-mediated propargylation of aldehydes offers a direct route to propargyl alcohols. whiterose.ac.uk |

| Mechanochemistry | Solvent-free or reduced solvent usage, high energy efficiency. | Ball milling has been demonstrated to be effective for various alkyne reactions. acs.org |

| Greener Solvents | Reduced environmental impact and potential for recycling. | Ionic liquids have been used as recyclable reaction media for gold-catalyzed synthesis of furans from propargylic alcohols. unt.edu |

Exploration of Bio-Inspired Catalysis and Biotransformations

Nature provides a vast arsenal (B13267) of highly selective and efficient catalysts in the form of enzymes. The application of biocatalysis in the synthesis of this compound offers the potential for unparalleled stereoselectivity under mild reaction conditions.

Enzymes such as lipases, alcohol dehydrogenases, and peroxygenases are being investigated for the synthesis and resolution of chiral propargylic alcohols. acs.org For instance, a biocatalytic platform has been developed for the synthesis of enantiopure propargylic alcohols from racemic mixtures. This involves an initial oxidation of the racemic alcohol to the corresponding ketone by a peroxygenase, followed by an enantioselective reduction using either an (R)-selective or (S)-selective alcohol dehydrogenase. acs.org This approach could be directly applied to produce enantiomerically pure forms of this compound, which are valuable for the synthesis of chiral pharmaceuticals and other fine chemicals.

Dynamic kinetic resolution (DKR) is another powerful biocatalytic strategy. This method combines the enantioselective acylation of one enantiomer of a racemic alcohol, catalyzed by a lipase, with the in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. researchgate.net

The biotransformation of organosilicon compounds is a growing field of research. While enzymes that naturally form carbon-silicon bonds have not been discovered, directed evolution has been used to engineer enzymes capable of this transformation. acs.orgchemrxiv.org Furthermore, existing enzymes can recognize and transform molecules containing silicon. For example, some microorganisms and alcohol dehydrogenases have been shown to perform enantioselective reductions of acyl silanes. nih.gov This opens up possibilities for enzymatic modifications of the trimethylsilyl (B98337) group or the synthesis of silylated precursors.

| Biocatalytic Approach | Enzyme Class | Potential Application to this compound |

| Enantioselective Synthesis | Alcohol Dehydrogenases, Peroxygenases | Production of enantiomerically pure (R)- and (S)-1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol. acs.org |

| Kinetic Resolution | Lipases | Separation of racemic this compound to obtain one enantiomer in high purity. |

| Dynamic Kinetic Resolution | Lipases in combination with a racemization catalyst | Theoretical 100% conversion of racemic this compound to a single enantiomer of its ester. researchgate.net |

| Biotransformation of Silyl Group | Engineered Enzymes, Hydrolases | Potential for selective modification or removal of the trimethylsilyl group under mild conditions. acs.orgchemrxiv.org |

Integration with Automated and Continuous Flow Synthesis Methodologies

The integration of automated systems and continuous flow chemistry presents a paradigm shift in the synthesis of organic molecules, offering enhanced control, efficiency, and safety. These technologies are poised to play a significant role in the future production of this compound.

Automated synthesis platforms can accelerate reaction optimization by systematically exploring a wide range of reaction parameters, such as temperature, concentration, and catalyst loading. acs.orgresearchgate.net This high-throughput screening allows for the rapid identification of optimal conditions, leading to improved yields and reduced development time.

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers several advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic or hazardous reactions. mit.edutue.nl

The synthesis of this compound can be envisioned in a multi-step continuous flow process. For instance, the generation of the necessary Grignard reagent from bromobenzene (B47551) could be performed in a flow reactor, which offers significant safety advantages over batch methods. aiche.orgrsc.org This could then be directly coupled with the subsequent reaction with (trimethylsilyl)propynal in a downstream reactor. The use of packed-bed reactors containing immobilized catalysts or reagents could further streamline the process and facilitate catalyst recycling.

The combination of automation and flow chemistry can lead to self-optimizing systems, where real-time analysis of the reaction output is used to automatically adjust the reaction conditions to maintain optimal performance. whiterose.ac.uk This "smart" manufacturing approach can lead to highly efficient and robust synthetic processes.

| Technology | Key Advantages | Application in the Synthesis of this compound |

| Automated Synthesis Platforms | High-throughput screening, rapid reaction optimization, reduced manual intervention. | Efficiently determine the optimal conditions for the coupling of the Grignard reagent and the aldehyde. acs.orgresearchgate.net |

| Continuous Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved heat and mass transfer, ease of scalability. | Safe generation of the Grignard reagent and subsequent telescoped reaction to form the final product. aiche.orgresearchgate.netnih.gov |

| Self-Optimizing Systems | Real-time process control, autonomous optimization, improved robustness and efficiency. | Continuous monitoring and adjustment of reaction parameters to maximize yield and purity. whiterose.ac.uk |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-phenyl-3-(trimethylsilyl)-2-propyn-1-ol, and how is its purity ensured?

- Methodology : The compound is typically synthesized via nucleophilic addition of ethinyltrimethylsilane to benzaldehyde derivatives under basic conditions. For example, in indolizine synthesis, it reacts with ethyl 2-pyridylacetate using acid catalysis (e.g., p-toluenesulfonic acid, PTSA) to form TMS-substituted products . Purification often involves silica gel column chromatography with solvents like hexanes/CH₂Cl₂ mixtures (40% hexanes) to isolate the product in >85% yield .

- Quality Control : Purity is confirmed via TLC (Rf = 0.35 in 40% hexanes/CH₂Cl₂) and spectroscopic methods (¹H/¹³C NMR) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : The compound is incompatible with strong acids/bases and oxidizing agents, which may induce hazardous decomposition (e.g., toxic fumes). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent moisture-induced degradation .

Q. How is the TMS group characterized spectroscopically?

- Key Spectral Features :

- ¹H NMR : Trimethylsilyl protons appear as a singlet at δ 0.1–0.3 ppm.

- ¹³C NMR : The silicon-attached carbon resonates at δ 0–5 ppm.

- IR : C≡C stretch at ~2100–2250 cm⁻¹ .

Advanced Research Questions

Q. How does the TMS group influence reactivity in cross-coupling reactions?

- Role in Catalysis : The TMS group acts as a stabilizing moiety for propargyl intermediates, enabling regioselective cross-couplings. For instance, in Pd-catalyzed reactions, it prevents undesired protiodesilylation, directing coupling to the propargyl alcohol moiety .

- Example : Reaction with primary amides under PTSA catalysis yields 5-[(trimethylsilyl)methyl]oxazoles in >90% yield, with the TMS group retained in the product .

Q. What strategies improve yields in 1,3-dipolar cycloadditions involving this compound?

- Optimization : Low yields (20–30%) in CuAAC reactions with aryl azides are addressed by:

- Pre-cooling reagents to -78°C to stabilize reactive intermediates.

- Using TBAF as a desilylation agent to enhance dipolarophile reactivity .

- Table: Reaction Conditions vs. Yield

| Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|

| CuI | RT | 20–30 | |

| TBAF | -78°C | 85 |

Q. How can bromination be selectively achieved at the propargyl position?

- Method : Treatment with N-bromosuccinimide (NBS) in THF at -78°C selectively brominates the propargyl C-H bond, yielding Z-3-bromo-1-phenyl-3-(trimethylsilyl)prop-2-en-1-ol. Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) is used to generate the reactive alkyne intermediate .

- Mechanistic Insight : The TMS group stabilizes the transition state, directing electrophilic bromination to the β-position .

Data Contradictions and Resolution

- Contradiction : notes the TMS group remains inert in indolizine synthesis , while shows its removal via TBAF to activate cycloaddition .

- Resolution : The TMS group’s reactivity depends on the reaction milieu. In acidic conditions (e.g., PTSA), it remains intact, whereas fluoride ions (TBAF) trigger desilylation for subsequent transformations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.